tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a methoxypyrimidinyl group, and a piperidinyl group
Preparation Methods
The synthesis of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine derivative and the methoxypyrimidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate include:
- tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate These compounds share structural similarities but differ in the substituents on the pyrimidine and piperidine rings. The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications .
Properties
IUPAC Name |
tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-2-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-7-5-6-8-20(12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQIGVMEEOMYHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118669 | |
Record name | Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-74-8 | |
Record name | Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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